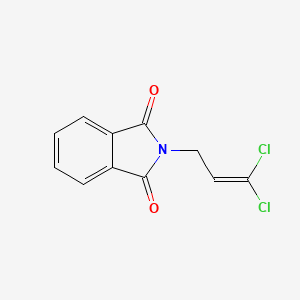![molecular formula C18H20N2O4 B5796228 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide, commonly known as DPA-714, is a radioligand used in positron emission tomography (PET) imaging to visualize the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation, making it a valuable biomarker for various neurological disorders.
Mécanisme D'action
DPA-714 binds to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the transport of cholesterol into the mitochondria, where it is converted into steroid hormones. DPA-714 binding to TSPO can modulate this process and has been shown to have anti-inflammatory effects in various animal models.
Biochemical and physiological effects:
DPA-714 has been shown to reduce neuroinflammation in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of DPA-714 are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPA-714 in lab experiments is its high affinity for TSPO, making it a valuable tool for visualizing neuroinflammation in vivo. However, its short half-life (approximately 20 minutes) limits its use in longitudinal studies. Additionally, the cost of DPA-714 and the need for specialized equipment (such as 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide scanners) can be a limitation for some researchers.
Orientations Futures
Future research on DPA-714 could focus on developing longer-lasting radioligands for TSPO imaging, improving the synthesis method to reduce the cost of production, and studying the biochemical and physiological effects of DPA-714 in more detail. Additionally, DPA-714 could be used in combination with other imaging techniques (such as magnetic resonance imaging) to provide a more complete picture of neuroinflammation in various neurological disorders.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)ethylenediamine to form the amide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield the desired product.
Applications De Recherche Scientifique
DPA-714 is widely used in 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging studies to visualize TSPO in the brain. TSPO is upregulated in response to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging with DPA-714 can provide valuable information on the extent and distribution of neuroinflammation in these disorders, aiding in diagnosis and monitoring of disease progression.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-9-8-14(10-16(15)23-2)11-17(19)20-24-18(21)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWWZXNUVCQUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NOC(=O)CC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/OC(=O)CC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)

![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)



![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)